molecular formula C19H18N6O2S B12177805 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12177805
M. Wt: 394.5 g/mol
InChI Key: KSBXXJPHFXBGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The unique structure of this compound, which includes a thienopyrimidine core and a triazole moiety, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrimidine Core: The synthesis begins with the preparation of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a suitable phenylating agent and a Lewis acid catalyst.

    Formation of the Triazole Moiety:

    Coupling of the Acetamide Group: The final step involves the coupling of the acetamide group to the triazole-thienopyrimidine intermediate. This can be achieved using standard amide coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to Receptors: The compound can bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(methyl)-1H-1,2,4-triazol-5-yl]acetamide
  • **2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(ethyl)-1H-1,2,4-triazol-5-yl]acetamide
  • **2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(butyl)-1H-1,2,4-triazol-5-yl]acetamide

Uniqueness

The uniqueness of 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide lies in its specific structural features, such as the presence of the isopropyl group on the triazole moiety. This structural variation can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C19H18N6O2S

Molecular Weight

394.5 g/mol

IUPAC Name

2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)acetamide

InChI

InChI=1S/C19H18N6O2S/c1-11(2)16-22-19(24-23-16)21-15(26)9-25-10-20-17-13(18(25)27)8-14(28-17)12-6-4-3-5-7-12/h3-8,10-11H,9H2,1-2H3,(H2,21,22,23,24,26)

InChI Key

KSBXXJPHFXBGCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)C=C(S3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.